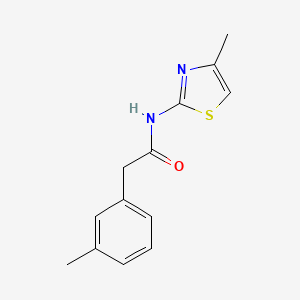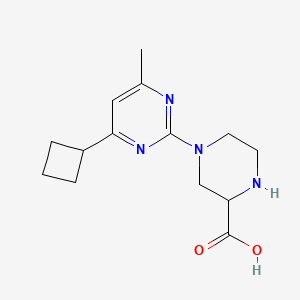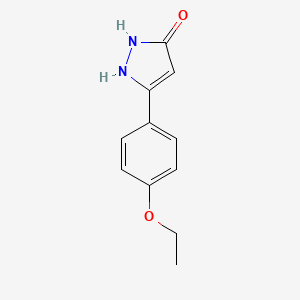![molecular formula C22H20N2O3 B5323599 N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5323599.png)
N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide, also known as PAK1 inhibitor IPA-3, is a small molecule compound that has been extensively investigated for its potential in cancer therapy. IPA-3 is a potent and selective inhibitor of PAK1, a protein kinase that plays a crucial role in cell proliferation, survival, and migration.
作用機序
IPA-3 is a potent and selective inhibitor of N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide. This compound is a protein kinase that phosphorylates a variety of substrates involved in cell proliferation, survival, and migration. IPA-3 binds to the ATP-binding site of this compound, preventing the kinase from phosphorylating its substrates. This leads to the inhibition of downstream signaling pathways involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
IPA-3 has been shown to inhibit this compound activity in cancer cells, leading to cell cycle arrest and apoptosis. In addition, IPA-3 has been shown to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis. IPA-3 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
実験室実験の利点と制限
IPA-3 has several advantages for lab experiments. It is a potent and selective inhibitor of N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide, making it a valuable tool for studying the role of this compound in cancer and other diseases. IPA-3 is also relatively easy to synthesize, making it readily available for research purposes.
However, IPA-3 has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in cell-based assays. In addition, IPA-3 has not been extensively studied for its pharmacokinetics and pharmacodynamics, which can limit its use in animal studies.
将来の方向性
For research on IPA-3 include studying its pharmacokinetics and pharmacodynamics, investigating its potential in combination with other cancer therapies, and developing more potent and selective N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide inhibitors.
合成法
IPA-3 is synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 2-furancarboxylic acid with thionyl chloride to produce 2-chlorofuran. The 2-chlorofuran is then reacted with N-(2-phenylethyl)amine to generate 2-phenylethyl 2-furancarboxylate. The final step involves the reaction of 2-phenylethyl 2-furancarboxylate with 2-phenylacetyl chloride to produce IPA-3.
科学的研究の応用
IPA-3 has been extensively studied for its potential in cancer therapy. N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide is overexpressed in various types of cancer, including breast, lung, prostate, and pancreatic cancer. This compound plays a critical role in cancer cell proliferation, survival, and migration, making it an attractive target for cancer therapy. IPA-3 has been shown to inhibit this compound activity in cancer cells, leading to cell cycle arrest and apoptosis.
特性
IUPAC Name |
N-[(E)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c25-21(23-14-13-17-8-3-1-4-9-17)19(16-18-10-5-2-6-11-18)24-22(26)20-12-7-15-27-20/h1-12,15-16H,13-14H2,(H,23,25)(H,24,26)/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLBHTXGDSPVSJ-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-1-adamantyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5323521.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-2-[3-(1-naphthylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5323533.png)
![N,N-diethyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B5323543.png)
![4-({1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-3-piperidinyl}methyl)benzoic acid](/img/structure/B5323551.png)

![1'-(1-benzofuran-2-ylmethyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5323562.png)

![N-(2-furylmethyl)-2-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-4-morpholinecarboxamide](/img/structure/B5323576.png)
![3-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B5323577.png)
![1-[3-(diethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323592.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5323605.png)
![3-chloro-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5323612.png)
